![molecular formula C13H12ClNO B14677566 Benzo[h]quinolin-4-ol, 6-chloro-1,2,3,4-tetrahydro- CAS No. 38554-04-0](/img/structure/B14677566.png)
Benzo[h]quinolin-4-ol, 6-chloro-1,2,3,4-tetrahydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo[h]quinolin-4-ol, 6-chloro-1,2,3,4-tetrahydro- is a heterocyclic compound that belongs to the quinoline family This compound is characterized by the presence of a benzene ring fused to a quinoline moiety, with a hydroxyl group at the 4th position and a chlorine atom at the 6th position The tetrahydro designation indicates that the compound contains four additional hydrogen atoms, making it partially saturated
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[h]quinolin-4-ol, 6-chloro-1,2,3,4-tetrahydro- can be achieved through several synthetic routes. One common method involves the cyclization of aniline derivatives with β-ketoesters, followed by chlorination and reduction steps. The Skraup synthesis is another well-known method for preparing quinoline derivatives, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, are common in industrial settings to produce Benzo[h]quinolin-4-ol, 6-chloro-1,2,3,4-tetrahydro- on a commercial scale.
Análisis De Reacciones Químicas
Types of Reactions
Benzo[h]quinolin-4-ol, 6-chloro-1,2,3,4-tetrahydro- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to form fully saturated derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives, fully saturated tetrahydroquinoline derivatives, and various substituted quinoline compounds.
Aplicaciones Científicas De Investigación
Benzo[h]quinolin-4-ol, 6-chloro-1,2,3,4-tetrahydro- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antiviral agent.
Mecanismo De Acción
The mechanism of action of Benzo[h]quinolin-4-ol, 6-chloro-1,2,3,4-tetrahydro- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as DNA gyrase and topoisomerase IV, which are essential for DNA replication in bacteria . This inhibition leads to the disruption of bacterial cell division and ultimately results in cell death. Additionally, the compound’s ability to interact with cellular membranes and proteins contributes to its antimicrobial and antiviral activities.
Comparación Con Compuestos Similares
Benzo[h]quinolin-4-ol, 6-chloro-1,2,3,4-tetrahydro- can be compared with other similar compounds, such as:
Quinoline: A basic heterocyclic compound with a similar structure but lacking the hydroxyl and chlorine substituents.
Isoquinoline: Another heterocyclic compound with a similar structure but differing in the position of the nitrogen atom.
4-Hydroxyquinoline: Similar to Benzo[h]quinolin-4-ol, 6-chloro-1,2,3,4-tetrahydro-, but without the chlorine atom and tetrahydro designation.
The uniqueness of Benzo[h]quinolin-4-ol, 6-chloro-1,2,3,4-tetrahydro- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
38554-04-0 |
|---|---|
Fórmula molecular |
C13H12ClNO |
Peso molecular |
233.69 g/mol |
Nombre IUPAC |
6-chloro-1,2,3,4-tetrahydrobenzo[h]quinolin-4-ol |
InChI |
InChI=1S/C13H12ClNO/c14-11-7-10-12(16)5-6-15-13(10)9-4-2-1-3-8(9)11/h1-4,7,12,15-16H,5-6H2 |
Clave InChI |
HZAWJXWACYBXRE-UHFFFAOYSA-N |
SMILES canónico |
C1CNC2=C(C1O)C=C(C3=CC=CC=C32)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Oxo-4-[2-(2H-tetrazol-5-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14677483.png)
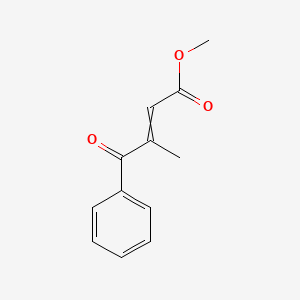

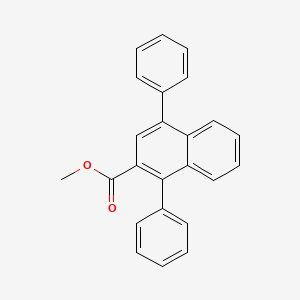
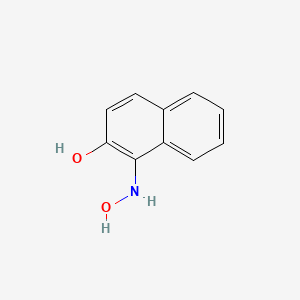

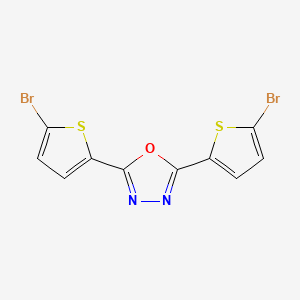


![Ethyl [methoxy(methylsulfanyl)phosphoryl]methanimidate](/img/structure/B14677520.png)
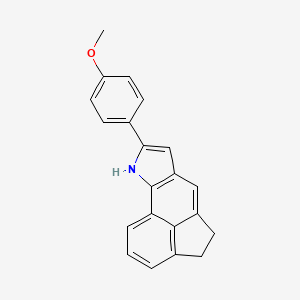

![6H-Spiro[bicyclo[3.3.1]nonane-2,2'-[1,3]dithiolan]-6-one](/img/structure/B14677532.png)

